2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester
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Overview
Description
2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester is a member of triazolopyrimidines.
Scientific Research Applications
Heterocyclic Chemistry and Antiviral Agent Design
The compound's relevance in heterocyclic chemistry is significant, particularly for designing antiviral agents. The crystal structure of a related ester, ethyl 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7-acetate, highlights the biological and environmental importance of N-bridged purine analogue ligands interacting with heavy metals (Fettouhi et al., 1996).
Chemical Transformations and Structural Elucidation
Chemical reactions involving triazolo[1,5-a]pyrimidines lead to the formation of various derivatives, which are characterized by spectroscopic techniques. One study detailed the formation of dihydro[1,2,4]triazolo[1,5-a]pyrimidines, emphasizing the structural elucidation through NMR and X-ray diffraction data (Britsun et al., 2006).
Synthesis of Novel Derivatives
The synthesis of novel derivatives, such as amino derivatives of triazolopyrimidine, highlights the compound's versatility. These derivatives are obtained through heterocyclization processes, showcasing the potential for creating structurally diverse molecules (Vas’kevich et al., 2006).
Antibacterial Applications
The antibacterial activity of derivatives containing the triazolo[1,5-a]pyrimidine ring is another critical area of research. A study involving the synthesis and characterization of a novel pyrimidine derivative demonstrated effective antibacterial activity against various microbial strains (Lahmidi et al., 2019).
Antioxidant Properties
Investigations into the antioxidant properties of Cu(II) coordination complexes derived from triazolo[1,5-a]pyrimidine compounds highlight another application. These studies involve analyzing the complexes' crystal structures and evaluating their antioxidant capabilities in vitro (Chkirate et al., 2020).
Properties
Molecular Formula |
C13H12N4O4 |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
methyl 2-[2-(furan-2-yl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C13H12N4O4/c1-7-8(6-10(18)20-2)12(19)17-13(14-7)15-11(16-17)9-4-3-5-21-9/h3-5H,6H2,1-2H3,(H,14,15,16) |
InChI Key |
XCUSIKFZTPRIQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CO3)CC(=O)OC |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CO3)CC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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